CYP2B6 Inhibition Selectivity
3-(2-Chloropropanoyl)benzonitrile exhibits potent inhibition of human CYP2B6 with an IC50 of 180 nM in human liver microsomes using bupropion as substrate [1]. In contrast, it shows substantially weaker inhibition of CYP2E1 (IC50 = 7.00E+3 nM) and CYP1A2 (IC50 = 290 nM) under identical assay conditions [1]. This 38.9-fold selectivity for CYP2B6 over CYP2E1 and 1.6-fold over CYP1A2 distinguishes it from non-selective benzonitrile derivatives, which often exhibit broader P450 inhibition profiles.
| Evidence Dimension | CYP2B6 Inhibition Potency and Isoform Selectivity |
|---|---|
| Target Compound Data | CYP2B6 IC50 = 180 nM; CYP2E1 IC50 = 7,000 nM; CYP1A2 IC50 = 290 nM |
| Comparator Or Baseline | Intra-compound selectivity ratio: CYP2B6 vs. CYP2E1 = 38.9-fold; vs. CYP1A2 = 1.6-fold |
| Quantified Difference | 38.9-fold lower IC50 for CYP2B6 compared to CYP2E1 |
| Conditions | Human liver microsomes, 5 min preincubation with NADPH-regenerating system; substrates: bupropion (CYP2B6), chlorzoxazone (CYP2E1), phenacetin (CYP1A2) |
Why This Matters
This selectivity profile reduces the risk of off-target CYP-mediated drug-drug interactions, making the compound a preferred intermediate for developing CYP2B6-targeted therapeutics.
- [1] BindingDB. (n.d.). BDBM50366394 CHEMBL4159065: Cytochrome P450 2B6, 2E1, 1A2 Inhibition Data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366394&google=BDBM50366394 View Source
